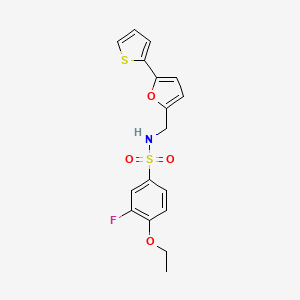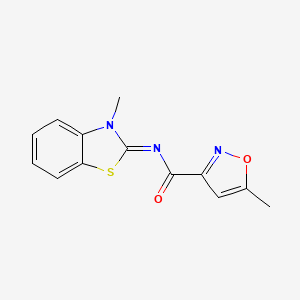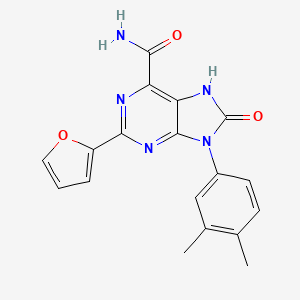![molecular formula C12H16N2O2 B2447277 N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide CAS No. 2411255-49-5](/img/structure/B2447277.png)
N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in many cellular processes, including cell growth and division, gene expression, and signal transduction.
Mécanisme D'action
N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide works by selectively inhibiting the activity of PP2A, which is a critical regulator of many cellular processes. PP2A is involved in the regulation of cell growth and division, gene expression, and signal transduction, and dysregulation of PP2A has been implicated in the development and progression of many diseases, including cancer. N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide selectively targets the catalytic subunit of PP2A, preventing its activity and leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide in lab experiments is its high selectivity for PP2A. This allows researchers to selectively target and study the effects of PP2A inhibition in various cellular processes. However, one limitation of using N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide. One area of research could be the development of more potent and selective inhibitors of PP2A, which could have even greater therapeutic potential in the treatment of cancer and other diseases. Another area of research could be the investigation of the role of PP2A in various cellular processes, which could lead to the development of new therapeutic targets for the treatment of a range of diseases. Additionally, the potential neuroprotective effects of N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide can be synthesized using a multi-step process involving the reaction of cyclopropylamine with 3-methyl-2-butenenitrile, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where PP2A has been identified as a potential target for cancer therapy. N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapeutic.
Propriétés
IUPAC Name |
N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-11(15)13-7-9-6-12(16)14(8-9)10-4-5-10/h9-10H,4-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLIASTLJRICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2447195.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2447197.png)
![(3-Amino-5-((2-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2447199.png)

![N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2447202.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2447203.png)

![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)

![2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2447209.png)

